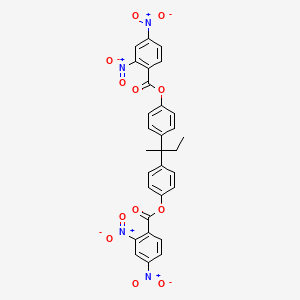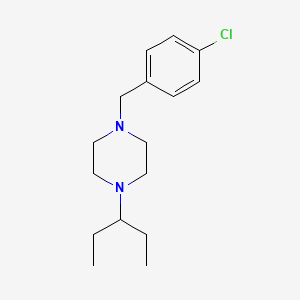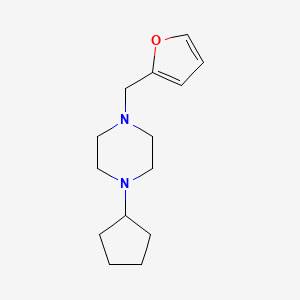
Butane-2,2-diyldibenzene-4,1-diyl bis(2,4-dinitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2,4-DINITROBENZOATE is a complex organic compound characterized by the presence of multiple nitro groups and ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{4-[(2,4-DINITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2,4-DINITROBENZOATE typically involves the esterification of 4-(1-{4-hydroxyphenyl}-1-methylpropyl)phenol with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The ester linkages can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of dinitroaniline derivatives.
Reduction: Formation of corresponding carboxylic acids and alcohols.
Substitution: Formation of substituted aromatic compounds with additional functional groups.
Scientific Research Applications
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2,4-DINITROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1-{4-[(2,4-DINITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The ester linkages can be hydrolyzed, releasing active metabolites that exert their effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1-{4-[(2-BROMOBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2-BROMOBENZOATE: Similar structure but with bromine substituents instead of nitro groups.
2,4-Dinitrobenzyl chloride: Contains the 2,4-dinitrobenzoyl moiety but lacks the ester linkages and additional aromatic rings.
Uniqueness
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2,4-DINITROBENZOATE is unique due to its combination of multiple nitro groups and ester linkages, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H22N4O12 |
|---|---|
Molecular Weight |
630.5 g/mol |
IUPAC Name |
[4-[2-[4-(2,4-dinitrobenzoyl)oxyphenyl]butan-2-yl]phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C30H22N4O12/c1-3-30(2,18-4-10-22(11-5-18)45-28(35)24-14-8-20(31(37)38)16-26(24)33(41)42)19-6-12-23(13-7-19)46-29(36)25-15-9-21(32(39)40)17-27(25)34(43)44/h4-17H,3H2,1-2H3 |
InChI Key |
JZAWOHXOQXOKMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Coumarine, 3-[2-(1-methyl-2-imidazolylthio)-1-oxoethyl]-](/img/structure/B10886591.png)

![3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B10886596.png)
![Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10886599.png)
![1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10886604.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B10886607.png)
![4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine](/img/structure/B10886611.png)
![N-[4-(2-methoxyphenoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10886624.png)
![1-(Ethylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10886631.png)

![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B10886640.png)

![1-(3-Chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10886649.png)
